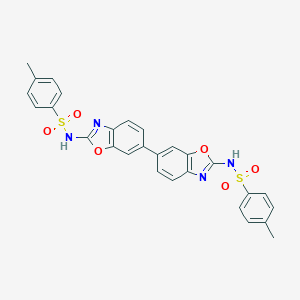amino]acetamide](/img/structure/B296166.png)
N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide, also known as DMMA, is a chemical compound that has gained attention in the scientific community due to its potential use in research applications. DMMA is a member of the class of compounds known as sulfonamides, which are widely used in medicinal chemistry due to their antibacterial and antifungal properties.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a role in cell growth and proliferation. N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells. N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide has also been found to inhibit the activity of the protein Hsp90, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide has been found to have a number of biochemical and physiological effects. In addition to its inhibitory effects on carbonic anhydrase and Hsp90, N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide has also been found to have anti-inflammatory effects, and has been shown to reduce the production of certain pro-inflammatory cytokines in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and is stable under a variety of conditions. N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide is also relatively non-toxic, which makes it suitable for use in in vitro and in vivo studies. However, there are also some limitations to the use of N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide in lab experiments. One limitation is that it is not very water-soluble, which can make it difficult to work with in certain experimental settings. Additionally, N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
Orientations Futures
There are several future directions for research on N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide. One area of interest is in the development of new cancer therapies based on N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide. Researchers are also interested in studying the effects of N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide on other diseases, such as neurodegenerative diseases and inflammatory disorders. Additionally, there is interest in developing new synthetic methods for N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide that could make it more accessible for use in research. Finally, there is interest in studying the safety and efficacy of N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide in humans, which could lead to the development of new pharmaceuticals based on this compound.
Conclusion:
N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide is a promising compound with potential use in a variety of research applications. Its inhibitory effects on enzymes and proteins involved in cell growth and proliferation make it a promising candidate for the development of new cancer therapies. N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide also has anti-inflammatory effects, and has been shown to have potential use in the treatment of neurodegenerative diseases. While there are some limitations to the use of N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide in lab experiments, its relative ease of synthesis and non-toxic nature make it a valuable tool for researchers. Future research on N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide will likely focus on the development of new therapeutic applications and the study of its safety and efficacy in humans.
Méthodes De Synthèse
N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide can be synthesized through a multi-step process that involves the reaction of 2,5-dimethoxyaniline with 2-methoxy-5-methylbenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with N-methylglycine methyl ester. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide has been found to have potential use in a variety of research applications. One such application is in the study of cancer. N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide has been shown to inhibit the growth of cancer cells in vitro, and has also been found to be effective in reducing tumor growth in animal models. N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C19H24N2O6S |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
N-(2,5-dimethoxyphenyl)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetamide |
InChI |
InChI=1S/C19H24N2O6S/c1-13-6-8-17(27-5)18(10-13)28(23,24)21(2)12-19(22)20-15-11-14(25-3)7-9-16(15)26-4/h6-11H,12H2,1-5H3,(H,20,22) |
Clé InChI |
NZZJTRVWKVVAEF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)NC2=C(C=CC(=C2)OC)OC |
SMILES canonique |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)NC2=C(C=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate](/img/structure/B296083.png)

![2-[3-(Trifluoromethyl)anilino]propanoic acid](/img/structure/B296087.png)
![Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}phenoxy)phenyldithioimidocarbonate](/img/structure/B296090.png)
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]nicotinic acid](/img/structure/B296092.png)





![N-(1,3-benzothiazol-2-yl)-N-(4-{2-[4-(1,3-benzothiazol-2-ylamino)phenyl]vinyl}phenyl)amine](/img/structure/B296104.png)
![2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole)](/img/structure/B296106.png)
![2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone](/img/structure/B296108.png)
